1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a piperazine core substituted at the 4-position with a [1,2,4]triazolo[4,3-b]pyridazine moiety and at the 1-position with a thiophene-2-carbonyl group. The triazolopyridazine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase and bromodomain inhibition . The thiophene-carbonyl group introduces electron-rich aromaticity, which may enhance binding interactions with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
thiophen-2-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-14(11-2-1-9-22-11)19-7-5-18(6-8-19)13-4-3-12-16-15-10-20(12)17-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQVYIPXFDALQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene-2-carbonyl Intermediate: This can be achieved through the acylation of thiophene using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Synthesis of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors such as hydrazine derivatives with pyridazine carboxylic acids under reflux conditions.
Coupling Reaction: The final step involves coupling the thiophene-2-carbonyl intermediate with the triazolopyridazine moiety using a piperazine linker. This can be facilitated by using coupling agents like EDCI or DCC in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-CPBA or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sulfonates, DMF, DMSO.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against a range of pathogens including bacteria and fungi. The incorporation of the thiophene and piperazine groups may enhance these effects by improving solubility and bioavailability. Studies indicate that certain synthesized triazole derivatives have displayed lower minimum inhibitory concentrations (MICs) against resistant strains like MRSA compared to traditional antibiotics .
2. Anticancer Properties
The structural features of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine suggest potential anticancer applications. Compounds with similar triazole frameworks have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, some derivatives have shown IC50 values in the low micromolar range against cancer cell lines like MCF-7 and A549 . The presence of the thiophene group is believed to contribute to these effects by modulating cellular pathways involved in tumor growth.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazole derivatives. These compounds are thought to interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. The hybridization with piperazine may further enhance neuroactivity by facilitating blood-brain barrier penetration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine. Key factors influencing activity include:
- Substituent Variations : The nature and position of substituents on the thiophene and piperazine rings can significantly affect biological activity.
- Hybridization Effects : The combination of different heterocycles (like triazoles and pyridazines) can lead to synergistic effects that enhance pharmacological properties.
Table 1 summarizes the key findings from various studies on related compounds:
| Compound Type | Activity Type | Key Findings |
|---|---|---|
| Triazole Derivatives | Antimicrobial | MIC values as low as 0.25 μg/mL against MRSA |
| Piperazine Hybrids | Anticancer | IC50 values < 5 μM in MCF-7 cell lines |
| Thiophene Compounds | Neuroprotective | Significant reduction in oxidative stress markers |
Case Studies
Several case studies illustrate the applications of similar compounds:
- Case Study 1 : A study on a series of triazole-piperazine hybrids showed promising results in inhibiting bacterial growth, particularly against resistant strains like Staphylococcus aureus and Escherichia coli.
- Case Study 2 : Research on triazolo-pyridazine derivatives indicated their potential as anticancer agents with mechanisms involving apoptosis and inhibition of tumor growth in xenograft models.
Mechanism of Action
The mechanism of action of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues of Triazolopyridazine-Piperazine Derivatives
Key structural analogs differ in substituents on the triazolopyridazine ring, piperazine modifications, and appended functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazolopyridazine-Piperazine Derivatives
Key Differences and Implications
Substituent Effects on Target Binding: AZD5153: The 3-methoxy group on the triazolopyridazine enhances BRD4 binding via hydrophobic interactions, while the bivalent phenoxyethyl-piperidyl chain enables dual bromodomain engagement, leading to nanomolar potency . Thiophene-2-carbonyl Group: The electron-rich thiophene in the target compound may favor interactions with cysteine-rich or aromatic residues in targets like kinases or bromodomains. However, its bulkier nature compared to methoxy could reduce solubility.
Pharmacokinetic Properties: Piperazine Modifications: AZD5153’s extended piperazine-phenoxyethyl linker improves bioavailability and plasma stability . In contrast, the unmodified piperazine in the target compound may exhibit faster clearance.
Synthetic Accessibility: The hydrazinyl derivatives (3a–c ) serve as versatile intermediates for introducing diverse substituents (e.g., arylidenes, pyrazoles), highlighting the flexibility of the triazolopyridazine core.
Biological Activity
The compound 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a member of a class of compounds that have garnered interest due to their potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the cyclocondensation reactions of various precursors. For instance, derivatives containing the triazole and piperazine moieties are often synthesized through multi-step reactions that involve the formation of key intermediates. The process may include:
- Formation of Triazole Ring : Using hydrazine derivatives with appropriate carbonyl compounds.
- Piperazine Linkage : Introducing piperazine through nucleophilic substitution or coupling reactions.
- Thiophene Incorporation : Adding thiophene as a substituent to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine . For example:
- A study evaluated a series of triazole derivatives against colon carcinoma cell lines (HCT-116). Compounds exhibited significant cytotoxic effects with IC50 values ranging from 5 to 15 µM. The structure-activity relationship (SAR) indicated that modifications on the thiophene and triazole rings could enhance potency .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5 | HCT-116 |
| Compound B | 10 | HCT-116 |
| Compound C | 15 | HCT-116 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise as an antimicrobial agent:
- A recent investigation into the antimicrobial efficacy of related compounds demonstrated activity against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 10 to 20 µg/mL for effective derivatives .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Case Studies
Several case studies have elucidated the mechanisms by which these compounds exert their biological effects:
- Mechanism of Action : Research indicates that compounds with similar structures may induce apoptosis in cancer cells through the activation of caspase pathways .
- In Vivo Studies : Animal models treated with triazole-piperazine derivatives showed reduced tumor growth rates compared to controls, suggesting significant therapeutic potential .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
